N-[(3-chlorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
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Overview
Description
“N-[(3-chlorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazolopyridine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(3-chlorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide” typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrazolopyridine core through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Formation of the oxadiazole ring through cyclization of appropriate precursors.
- Attachment of the cyclopropylcarbonyl group using acylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Optimization of temperature and pressure conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxadiazole or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
It may exhibit biological activity, making it a candidate for drug discovery and development
Medicine
The compound could be explored for therapeutic uses, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-[(3-chlorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-5-[(1-phenylcyclopropyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-5-[(1-phenylcyclopropyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Uniqueness
The uniqueness of “N-[(3-chlorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide” lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O2S/c1-17-5-7-21(8-6-17)31-25(33)23-22(11-14-34-23)29-26(31)30-12-9-19(10-13-30)24(32)28-16-18-3-2-4-20(27)15-18/h2-8,11,14-15,19H,9-10,12-13,16H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZHINOXYIJGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2N4CCC(CC4)C(=O)NCC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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